molecular formula C8H3F11N2 B14311388 5-(Undecafluoropentyl)-1H-imidazole CAS No. 113934-18-2

5-(Undecafluoropentyl)-1H-imidazole

Cat. No.: B14311388
CAS No.: 113934-18-2
M. Wt: 336.10 g/mol
InChI Key: WMIGMTHEMXUBFV-UHFFFAOYSA-N
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Description

5-(Undecafluoropentyl)-1H-imidazole is a fluorinated organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. The presence of the undecafluoropentyl group in this compound imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Undecafluoropentyl)-1H-imidazole typically involves the reaction of imidazole with a fluorinated alkyl halide. One common method is the nucleophilic substitution reaction where imidazole reacts with 1-bromo-1H,1H,2H,2H-perfluoropentane under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as distillation or chromatography are often employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-(Undecafluoropentyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorinated alkyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new fluorinated derivatives with different functional groups.

Scientific Research Applications

5-(Undecafluoropentyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique surface properties.

Mechanism of Action

The mechanism of action of 5-(Undecafluoropentyl)-1H-imidazole involves its interaction with specific molecular targets. The fluorinated alkyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to interactions with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Perfluorobutyl)-1H-imidazole
  • 5-(Perfluorohexyl)-1H-imidazole
  • 5-(Perfluorooctyl)-1H-imidazole

Uniqueness

5-(Undecafluoropentyl)-1H-imidazole is unique due to its specific chain length and degree of fluorination. The undecafluoropentyl group provides a balance between hydrophobicity and reactivity, making it suitable for applications where other fluorinated imidazoles may not perform as well. Its distinct properties can lead to enhanced performance in specific chemical reactions and applications.

Properties

CAS No.

113934-18-2

Molecular Formula

C8H3F11N2

Molecular Weight

336.10 g/mol

IUPAC Name

5-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)-1H-imidazole

InChI

InChI=1S/C8H3F11N2/c9-4(10,3-1-20-2-21-3)5(11,12)6(13,14)7(15,16)8(17,18)19/h1-2H,(H,20,21)

InChI Key

WMIGMTHEMXUBFV-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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